molecular formula C20H21BrN2O3S B1410245 ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate CAS No. 1704066-66-9

ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate

Cat. No.: B1410245
CAS No.: 1704066-66-9
M. Wt: 449.4 g/mol
InChI Key: WLTGGQCCWIJOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate is a complex organic compound with a molecular formula of C19H18BrNO3S and a molecular weight of 420.32 g/mol . This compound is notable for its unique structure, which includes a bromine atom, a hydroxyl group, and a phenylthio group attached to an indole core. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate involves several stepsThe final step involves the esterification of the carboxylic acid group with ethanol . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, the phenylthio group may interact with thiol-containing enzymes, while the bromine atom may facilitate binding to halogenated receptors.

Comparison with Similar Compounds

Ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfanylmethylamino)methyl]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3S/c1-3-26-20(25)19-14-9-18(24)15(21)10-16(14)23(2)17(19)11-22-12-27-13-7-5-4-6-8-13/h4-10,22,24H,3,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTGGQCCWIJOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CNCSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate
Reactant of Route 2
ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate
Reactant of Route 4
ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.